molecular formula C16H9ClN2O6S B2419697 (E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile CAS No. 929982-16-1

(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile

Cat. No. B2419697
CAS RN: 929982-16-1
M. Wt: 392.77
InChI Key: CVWZSALHPLHKJU-UHFFFAOYSA-N
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Description

(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile is a useful research compound. Its molecular formula is C16H9ClN2O6S and its molecular weight is 392.77. The purity is usually 95%.
BenchChem offers high-quality (E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Addition and Substitution Reactions

Nitrile-stabilized carbanions, closely related to the chemical structure , play a significant role in organic synthesis, particularly in carbon-carbon bond formation. The literature outlines various reactions involving nitrile-stabilized anions, focusing on their interactions with different carbon electrophiles. These reactions are critical in synthesizing alkyl, alkenyl, alkynyl, and aryl groups, alongside other functional groups containing halogen, oxygen, nitrogen, sulfur, and selenium. This breadth of reaction types highlights the versatility and significance of nitrile-stabilized compounds in synthetic chemistry (Arseniyadis, Kyler, & Watt, 1984).

Environmental Impact and Degradation

Research on polychlorinated dibenzothiophenes in the Passaic River, New Jersey, underlines the environmental persistence and source analysis of chlorinated compounds. The study's findings contribute to understanding how certain chlorinated compounds, similar in structure or reactivity to the one , can impact aquatic environments through various manufacturing processes. It emphasizes the significance of identifying and controlling sources of pollution to protect water bodies (Huntley et al., 1994).

Drug Development and Pharmaceutical Impurities

The role of sulfonamide-based drugs in medical applications, with a focus on diuretics and carbonic anhydrase inhibitors, sheds light on the pharmaceutical relevance of sulfonamide compounds. This research is crucial for understanding the therapeutic potential and pharmacological actions of compounds containing sulfonamide or related functional groups, potentially including derivatives of "(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile" (Carta & Supuran, 2013).

Antioxidant Capacity and Reaction Pathways

Investigations into the antioxidant capacity of compounds through ABTS/PP decolorization assays provide insights into the reaction mechanisms and pathways of antioxidants, which may include compounds structurally related to "(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile." This research underscores the importance of understanding how certain compounds interact with radicals and contribute to antioxidant activity, relevant for food science and pharmacology (Ilyasov et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O6S/c17-11-1-3-12(4-2-11)26(22,23)13(8-18)5-10-6-15-16(25-9-24-15)7-14(10)19(20)21/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWZSALHPLHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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